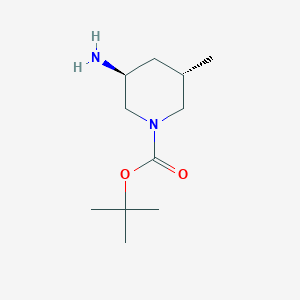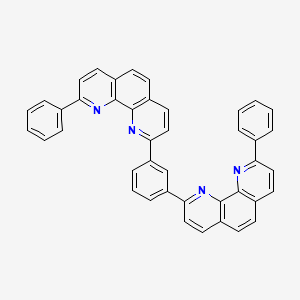
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
Vue d'ensemble
Description
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a useful research compound. Its molecular formula is C42H26N4 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
OLED Enhancement
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene and similar phenanthroline-based compounds like 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene have been utilized in the charge generation unit of tandem organic light-emitting diodes (OLEDs). These compounds have exhibited high electron mobility, a small injection barrier at the p–n junction interface, high glass transition temperature, and remarkable operational stability. This leads to improved power efficiency, external quantum efficiency, and device lifetime in OLEDs (Kim et al., 2017).
Ion Sensing Applications
Phenanthroline derivatives, including 1,10-phenanthroline, have been synthesized for use as ionophores. They are effective in sensing agents for ion-selective electrodes and fluorometry, as well as agents for selective ion transport. These derivatives exhibit high selectivity towards specific ions, including lithium and potassium ions, making them valuable in ion sensing applications (Sugihara & Hiratani, 1996).
Luminescence in Metal Complexes
1,3-Bis(9-phenyl-1,10-phenanthroline-2-yl)benzene and related compounds are used in the synthesis of lanthanide complexes, which show significant luminescent properties. These complexes can effectively sensitize rare earths like Sm(3+) and Eu(3+) to produce characteristic emissions. This is significant for photoluminescence applications (Shi et al., 2013).
Catalysis in Organic Transformations
Phenanthroline-based organosilicas, synthesized with phenanthroline moieties, have been applied in catalysis, particularly in the cobalt-catalyzed alkyne hydrosilylation reaction. This signifies the role of phenanthroline derivatives in enhancing the efficiency of organic transformation processes (Lin et al., 2023).
Applications in Photovoltaic Devices
1,3-Bis(9-phenyl-1,10-phenanthroline-2-yl)benzene derivatives have been explored for their application in photovoltaic devices. They demonstrate specific electronic properties, contributing to the improvement in the efficiency of such devices (Accorsi et al., 2010).
Analyte Detection
Phenanthroline derivatives, such as 1,4-bis([1,10]phenanthroline-[5,6-d]imidazol-2-yl)benzene, have been used in the detection of analytes like Cu2+ ions and F−. They serve as responsive sensors providing both naked-eye observation and fluorescent probing capabilities (Ma & Wang, 2015).
Propriétés
IUPAC Name |
2-phenyl-9-[3-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26N4/c1-3-8-27(9-4-1)35-22-18-29-14-16-31-20-24-37(45-41(31)39(29)43-35)33-12-7-13-34(26-33)38-25-21-32-17-15-30-19-23-36(28-10-5-2-6-11-28)44-40(30)42(32)46-38/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPAYHPAZQUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8221227.png)
![[1,1-dideuterio-2-oxo-2-[(10R,13S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate](/img/structure/B8221231.png)
![(3S,4S,10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B8221243.png)
![5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,7R,10S,12S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B8221244.png)
![4-[(1S,3Z)-3-[(2E)-2-[(7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B8221249.png)
![(7-Chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) bis(trideuteriomethyl) phosphate](/img/structure/B8221256.png)
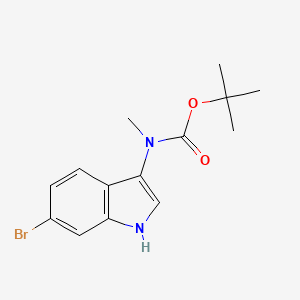
![(4R,4'R,5S,5'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B8221281.png)
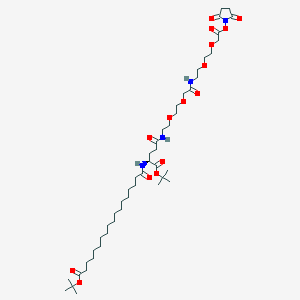
![5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221288.png)
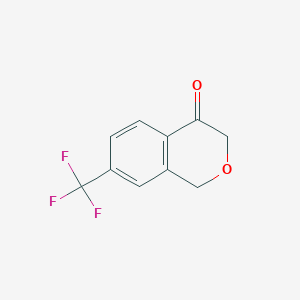
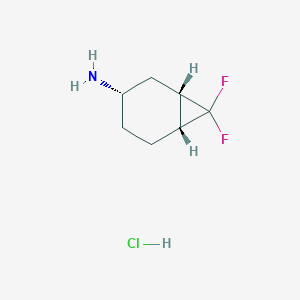
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
